molecular formula C12H17N3 B13567939 N-Methyl-2-(1-methyl-1H-indazol-3-yl)propan-2-amine

N-Methyl-2-(1-methyl-1H-indazol-3-yl)propan-2-amine

Cat. No.: B13567939
M. Wt: 203.28 g/mol
InChI Key: YFXOJEUMTXPBRY-UHFFFAOYSA-N
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Description

Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine typically involves the formation of the indazole ring followed by the introduction of the methyl and amine groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives can inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is unique due to its specific substitution pattern on the indazole ring, which can influence its pharmacological properties and chemical reactivity.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-2-(1-methylindazol-3-yl)propan-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,13-3)11-9-7-5-6-8-10(9)15(4)14-11/h5-8,13H,1-4H3

InChI Key

YFXOJEUMTXPBRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(C2=CC=CC=C21)C)NC

Origin of Product

United States

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